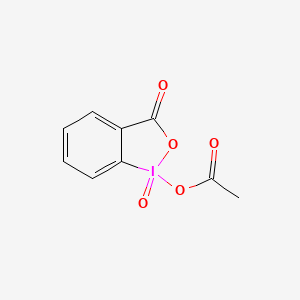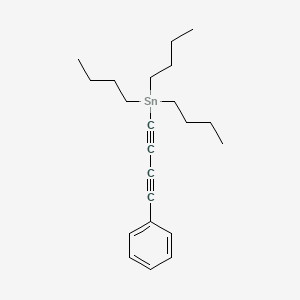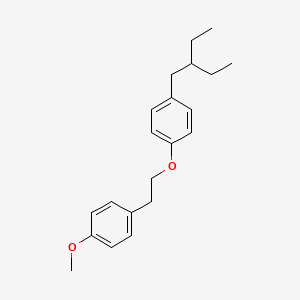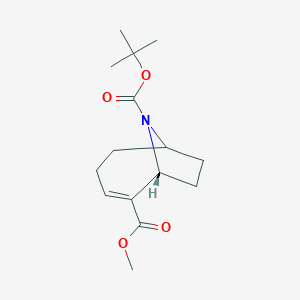![molecular formula C17H30O2Sn B14278335 (Dicyclohexylmethyl)[(2-methylpropanoyl)oxy]stannane CAS No. 152404-98-3](/img/structure/B14278335.png)
(Dicyclohexylmethyl)[(2-methylpropanoyl)oxy]stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Dicyclohexylmethyl)[(2-methylpropanoyl)oxy]stannane is an organotin compound that has garnered interest in various fields of scientific research. Organotin compounds are known for their diverse applications, particularly in organic synthesis and industrial processes. This compound, with its unique structure, offers intriguing possibilities for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Dicyclohexylmethyl)[(2-methylpropanoyl)oxy]stannane typically involves the reaction of dicyclohexylmethanol with 2-methylpropanoic acid in the presence of a tin-based catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The industrial process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(Dicyclohexylmethyl)[(2-methylpropanoyl)oxy]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield simpler organotin compounds.
Substitution: The compound can participate in substitution reactions where the stannane group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while reduction can produce simpler organotin compounds. Substitution reactions can lead to a variety of functionalized organotin derivatives.
科学的研究の応用
(Dicyclohexylmethyl)[(2-methylpropanoyl)oxy]stannane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
作用機序
The mechanism of action of (Dicyclohexylmethyl)[(2-methylpropanoyl)oxy]stannane involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, influencing their function and activity. The pathways involved may include the modulation of enzyme activity, alteration of cellular signaling, and interaction with nucleic acids.
類似化合物との比較
Similar Compounds
Similar compounds to (Dicyclohexylmethyl)[(2-methylpropanoyl)oxy]stannane include other organotin compounds such as:
- Tributyltin chloride
- Triphenyltin hydroxide
- Dibutyltin diacetate
Uniqueness
What sets this compound apart is its unique structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes and participate in diverse chemical reactions makes it a valuable compound in various research and industrial applications.
特性
CAS番号 |
152404-98-3 |
|---|---|
分子式 |
C17H30O2Sn |
分子量 |
385.1 g/mol |
IUPAC名 |
dicyclohexylmethyl(2-methylpropanoyloxy)tin |
InChI |
InChI=1S/C13H23.C4H8O2.Sn/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;1-3(2)4(5)6;/h11-13H,1-10H2;3H,1-2H3,(H,5,6);/q;;+1/p-1 |
InChIキー |
VHRLNSOWFJRSRR-UHFFFAOYSA-M |
正規SMILES |
CC(C)C(=O)O[Sn]C(C1CCCCC1)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



dimethyl-](/img/structure/B14278263.png)





![6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol](/img/structure/B14278280.png)
![N-[2-(Cyclopent-1-en-1-yl)phenyl]-4-methylbenzene-1-sulfinamide](/img/structure/B14278285.png)
![2-Methylidene-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14278291.png)
![2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane](/img/structure/B14278296.png)
![1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine](/img/structure/B14278320.png)


